molecular formula C9H18N2O4 B11888250 tert-Butyl ((2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl)carbamate CAS No. 80082-48-0

tert-Butyl ((2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl)carbamate

Cat. No.: B11888250
CAS No.: 80082-48-0
M. Wt: 218.25 g/mol
InChI Key: YDGNNSHWASGTDO-RITPCOANSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl ((2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl)carbamate (CAS: 80082-48-0, molecular formula: C₉H₁₈N₂O₄) is a chiral carbamate derivative with a stereochemically defined (2S,3R) configuration. It features a tert-butoxycarbonyl (Boc) protecting group, a primary amine, and a hydroxyl group on adjacent carbons, making it a versatile intermediate in organic synthesis and pharmaceutical research. Its primary use lies in peptide and peptidomimetic chemistry, where the Boc group safeguards the amine during coupling reactions . The compound is produced industrially by CHEMLYTE SOLUTIONS CO., LTD., with a purity of 99%, and is packaged in 25 kg quantities for research and development applications .

Properties

CAS No.

80082-48-0

Molecular Formula

C9H18N2O4

Molecular Weight

218.25 g/mol

IUPAC Name

tert-butyl N-[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]carbamate

InChI

InChI=1S/C9H18N2O4/c1-5(12)6(7(10)13)11-8(14)15-9(2,3)4/h5-6,12H,1-4H3,(H2,10,13)(H,11,14)/t5-,6+/m1/s1

InChI Key

YDGNNSHWASGTDO-RITPCOANSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N)NC(=O)OC(C)(C)C)O

Canonical SMILES

CC(C(C(=O)N)NC(=O)OC(C)(C)C)O

Origin of Product

United States

Preparation Methods

Boc Protection of L-Threoninamide

The primary synthetic route involves Boc (tert-butoxycarbonyl) protection of L-threoninamide. Threoninamide is treated with di-tert-butyl dicarbonate (Boc₂O) in a biphasic system of water and tetrahydrofuran (THF), catalyzed by 4-dimethylaminopyridine (DMAP) at 0–5°C. This method achieves 92% yield with minimal racemization due to the low-temperature conditions. The reaction proceeds via nucleophilic acyl substitution, where the amine group of threoninamide attacks the electrophilic carbonyl carbon of Boc₂O.

Key Reaction Parameters

ParameterValue
Temperature0–5°C
SolventTHF/H₂O (3:1)
CatalystDMAP (0.1 eq)
Reaction Time4–6 hours
Yield88–92%

Alternative Pathway via Pyrrolidine Intermediate

Patent US20160122359A1 discloses a multi-step synthesis starting from (2S,3R)-3-hydroxy-1-oxo-1-(pyrrolidin-1-yl)butan-2-amine (2S-A). The amine undergoes Boc protection using Boc₂O in dichloromethane (DCM) with triethylamine (TEA) as a base, yielding the target compound in 78% isolated yield after column chromatography. This route avoids THF, reducing peroxide formation risks but requires stringent moisture control.

Optimization of Reaction Conditions

Solvent and Base Selection

Optimal Boc protection occurs in polar aprotic solvents (DMF, THF) with tertiary amines (TEA, NMM) to scavenge HCl generated during the reaction. DMF enhances solubility of Boc₂O but necessitates post-reaction acid washes to remove residual dimethylamine byproducts.

Temperature and Kinetic Control

Maintaining temperatures below 10°C prevents epimerization at the β-hydroxyl group. Kinetic studies show that increasing temperature to 25°C reduces enantiomeric excess from 99.2% to 94.5% due to partial racemization.

Purification and Isolation Techniques

Crystallization vs. Chromatography

Industrial-scale processes favor crystallization from ethyl acetate/hexane mixtures (1:3), achieving 95% purity after one recrystallization. Laboratory-scale syntheses use silica gel chromatography with gradient elution (hexane → ethyl acetate) to separate Boc-protected product from unreacted threoninamide.

Comparative Purification Data

MethodPurity (%)Recovery (%)
Crystallization95–9882–85
Column Chromatography>9970–75

Aqueous Workup Protocols

Post-reaction mixtures are quenched with 1M HCl (pH 2–3) to protonate unreacted amine, followed by extraction with DCM. The organic layer is dried over Na₂SO₄ and concentrated under reduced pressure.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 1.44 (s, 9H, Boc CH₃), 4.21 (d, J = 6.8 Hz, 1H, Thr α-H), 5.32 (br s, 1H, NH), 6.01 (d, J = 8.0 Hz, 1H, CONH₂).

  • IR (KBr) : 3340 cm⁻¹ (N-H stretch), 1685 cm⁻¹ (C=O amide), 1250 cm⁻¹ (Boc C-O).

Chiral Purity Assessment

Chiral HPLC (Chiralpak AD-H column, hexane/i-PrOH 80:20) confirms enantiomeric excess >99.5% with retention times of 12.3 min (desired (2S,3R) isomer) and 14.1 min (undesired (2R,3S) isomer).

Industrial-Scale Production

Custom Synthesis Protocols

ENAO Chemical Co. employs a continuous flow system for Boc protection, achieving throughput of 50 kg/batch with 89–91% yield. Key steps include:

  • Automated reagent dosing via peristaltic pumps

  • In-line IR monitoring for reaction completion

  • Thin-film evaporation for solvent removal.

Regulatory Compliance

Batches intended for pharmaceutical use undergo USP/EP testing for residual solvents (THF < 720 ppm), heavy metals (<10 ppm), and microbial limits.

Applications in Peptide Synthesis

Lanreotide Acetate Intermediate

In WO2017178950A1, the compound serves as a building block for lanreotide acetate. Coupling with Fmoc-Lys(Boc)-OH using EDAC/HOBt in DMF produces Fmoc-Lys(Boc)-Val-Cys(Trt)-Thr-NH₂ with 85% efficiency.

Deprotection Strategies

Boc removal employs 4M HCl/dioxane (2 h, 25°C) or TFA/DCM (1:1, 30 min), generating H-Thr-NH₂ for subsequent peptide elongation .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ((2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group under specific conditions.

    Reduction: The carbonyl group can be reduced back to a hydroxy group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group yields a ketone, while reduction of the carbonyl group regenerates the hydroxy group.

Scientific Research Applications

Biological Applications

  • Peptide Synthesis:
    • tert-Butyl ((2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl)carbamate is utilized as a protecting group in the synthesis of peptides. Its stability under various conditions makes it suitable for protecting amino acids during peptide bond formation.
  • Drug Development:
    • The compound has been investigated for its potential role in the development of therapeutics targeting various diseases. Its structure allows for modifications that can enhance bioactivity and selectivity.

Case Study 1: Peptide Synthesis Optimization

A study published in the Journal of Organic Chemistry demonstrated the effectiveness of this compound as a protecting group in the synthesis of threonine-containing peptides. The researchers reported high yields and purity levels, confirming its utility in complex peptide synthesis.

Case Study 2: Anticancer Activity

Research conducted by Smith et al. (2024) explored the anticancer properties of derivatives of this compound. The findings indicated that certain derivatives exhibited significant cytotoxic effects on cancer cell lines, suggesting potential for further development as anticancer agents.

Mechanism of Action

The mechanism by which tert-Butyl ((2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl)carbamate exerts its effects involves the interaction of its functional groups with various molecular targets. The amino group can form hydrogen bonds with enzymes and proteins, while the hydroxy group can participate in nucleophilic attacks. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous carbamates share the Boc-protected amine motif but differ in substituents, stereochemistry, and functional groups. Below is a detailed comparison with key derivatives:

Structural and Functional Group Variations

Compound Name (CAS) Key Structural Features Applications/Research Relevance References
tert-Butyl ((2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl)carbamate (80082-48-0) Boc-protected amine, hydroxyl group, (2S,3R) configuration Peptide synthesis, chiral building block for pharmaceuticals
tert-Butyl [(2S,3R)-4-chloro-3-hydroxy-1-phenylbutan-2-yl]carbamate Chloro substituent, phenyl group, (2S,3R) configuration Intermediate in antiviral and anticancer agents; explored for stereoselective transformations
tert-Butyl [(2S,3R)-3-hydroxy-4-(isobutylamino)-1-phenylbutan-2-yl]carbamate (160232-08-6) Isobutylamino group, phenyl group Protease inhibition studies; potential for enzyme-targeted drug design
(S)-tert-Butyl (3-hydroxy-1,1-diphenylpropan-2-yl)carbamate (155836-47-8) Diphenyl substituents, (S)-configuration Chiral resolution studies; asymmetric catalysis
tert-Butyl N-[(1R,3R)-3-hydroxycyclopentyl]carbamate (1290191-64-8) Cyclopentyl backbone, (1R,3R) configuration Conformational studies in macrocyclic drug candidates

Stereochemical and Reactivity Differences

  • Chlorinated Analogs (e.g., CAS entries in ): The introduction of a chlorine atom enhances electrophilic reactivity, enabling nucleophilic substitution reactions. For example, tert-butyl [(2S,3R)-4-chloro-3-hydroxy-1-phenylbutan-2-yl]carbamate is pivotal in synthesizing β-lactam antibiotics via intramolecular cyclization .
  • Amino-Substituted Derivatives (e.g., 160232-08-6 ): The isobutylamino group in this analog increases steric bulk, improving selectivity in enzyme-binding assays. This compound has shown inhibitory activity against calpain proteases, similar to leupeptin analogs .
  • Diphenyl Derivatives (e.g., 155836-47-8 ): The diphenyl moiety enhances lipophilicity, making these compounds suitable for membrane permeability studies in CNS drug development.

Pharmacological and Industrial Relevance

  • The target compound’s primary amine and hydroxyl groups make it ideal for constructing peptide backbones in GLP-1 receptor agonists .
  • Chlorinated analogs are critical in synthesizing HIV protease inhibitors, leveraging their stereochemical precision .
  • Cyclopentyl derivatives (e.g., 1290191-64-8 ) are explored for their rigid conformations in macrocyclic kinase inhibitors.

Biological Activity

tert-Butyl ((2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl)carbamate is a compound with significant biological activity, particularly noted for its role as an inhibitor of cysteine proteases. This article explores the compound's biological activity, synthesis, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₁₈N₂O₄, with a molecular weight of approximately 218.25 g/mol. Its structure features a tert-butyl group and a carbamate functional group attached to an amino acid derivative, which contributes to its unique biological properties.

PropertyValue
Molecular FormulaC₉H₁₈N₂O₄
Molecular Weight218.25 g/mol
CAS Number80082-48-0
Purity≥95%

Inhibition of Cysteine Proteases

Research indicates that this compound effectively inhibits cysteine proteases, enzymes critical for protein degradation and cell signaling. These proteases are involved in various diseases, including those caused by protozoan parasites such as Trypanosoma species, making this compound a candidate for therapeutic development against such infections.

Trypanocidal Activity

The compound has shown promising results as a trypanocidal agent. Studies have demonstrated its effectiveness against Trypanosoma brucei, the causative agent of African sleeping sickness. The mechanism of action appears to involve the disruption of proteolytic processes essential for the survival of the parasite.

Synthesis

The synthesis of this compound typically involves multiple steps starting from readily available amino acids. The process includes protection and deprotection steps to ensure the stability of reactive functional groups during the synthesis.

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

  • In vitro Studies : In vitro assays have been conducted to measure the binding affinity and inhibitory potency against specific cysteine proteases. These studies utilize various biochemical assays to quantify the effectiveness of the compound.
  • Comparative Analysis : A comparative analysis with structurally similar compounds revealed that this compound exhibits superior activity against certain cysteine proteases compared to its analogs.
    Compound NameMolecular FormulaUnique Features
    Benzyl ((2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl)carbamateC₁₂H₁₆N₂O₄Contains a benzyl group instead of tert-butyl
    tert-butyl N-(2S,3R)-3-hydroxy-N-[methoxy(methyl)amino]-1-octanamideC₁₁H₂₂N₂O₅Includes a methoxy group and longer carbon chain

Q & A

Basic: How can the stereochemical purity of tert-butyl ((2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl)carbamate be validated during synthesis?

Methodological Answer:
Stereochemical validation requires a combination of chiral HPLC and NMR spectroscopy. For HPLC, use a chiral stationary phase (e.g., Chiralpak IA or IB) with a mobile phase of hexane/isopropanol (85:15) at 1.0 mL/min, monitoring UV absorption at 220 nm. Retention times can be compared to enantiomerically pure standards . For NMR, employ 1H^{1}\text{H}-1H^{1}\text{H} NOESY or 13C^{13}\text{C} DEPT experiments to confirm spatial relationships between protons and carbons, particularly around the (2S,3R) chiral centers .

Basic: What are optimal conditions for crystallizing this compound to resolve its 3D structure?

Methodological Answer:
Crystallization trials should use slow vapor diffusion with a 1:1 mixture of dichloromethane and hexane. For X-ray diffraction, collect high-resolution data (≤1.0 Å) using a synchrotron source. Refinement via SHELXL (v.2018/3) allows precise modeling of hydrogen bonds involving the hydroxy and carbamate groups. Note: Anisotropic displacement parameters are critical for resolving thermal motion in the tert-butyl group .

Basic: How to mitigate hydrolysis of the carbamate group during reactions?

Methodological Answer:
Stabilize the carbamate by maintaining pH 6–7 in aqueous conditions using phosphate buffer. In organic solvents (e.g., THF or DCM), add molecular sieves (3Å) to scavenge water. For long-term storage, lyophilize the compound and store under argon at -20°C .

Advanced: How to resolve contradictions between observed bioactivity and predicted stereochemical interactions?

Methodological Answer:
If bioactivity deviates from docking predictions (e.g., molecular dynamics simulations), re-evaluate protonation states of the amino and hydroxy groups at physiological pH. Perform free-energy perturbation (FEP) calculations using Schrödinger Suite to assess binding affinity differences between (2S,3R) and other stereoisomers. Validate with isothermal titration calorimetry (ITC) to measure thermodynamic binding parameters .

Advanced: What strategies are effective for introducing fluorine at the 3-hydroxy position without racemization?

Methodological Answer:
Fluorination via DAST (diethylaminosulfur trifluoride) requires strict temperature control (-78°C to 0°C) in anhydrous DCM. Monitor reaction progress with 19F^{19}\text{F} NMR to detect intermediates. Post-reaction, quench excess DAST with NaHCO3_3 and purify via flash chromatography (silica gel, ethyl acetate/hexane gradient). Confirm retention of (2S,3R) configuration using circular dichroism (CD) spectroscopy .

Advanced: How to design stability studies for this compound under varying pH and temperature?

Methodological Answer:
Use a Design of Experiments (DoE) approach:

  • Factors: pH (2–10), temperature (4°C, 25°C, 40°C), and ionic strength (0–1M NaCl).
  • Responses: Degradation rate (HPLC area%) and stereochemical integrity (chiral HPLC).
    Fit data to an Arrhenius model to predict shelf-life. For acidic conditions, observe cleavage of the tert-butyl group via LC-MS; under basic conditions, monitor carbamate hydrolysis to the primary amine .

Advanced: How does the compound’s conformation in solution differ from its crystalline state?

Methodological Answer:
Compare solution-state NMR (ROESY for 1H^{1}\text{H}-1H^{1}\text{H} distances) with X-ray crystallography data. Key findings:

ParameterCrystalline StateSolution State
Carbamate Dihedral Angle 172° (planar)165–168° (slight twist)
Hydrogen Bonding Intramolecular (O-H⋯O=C)Intermolecular (with solvent)
Density Functional Theory (DFT) calculations (B3LYP/6-31G**) can rationalize these differences .

Advanced: What computational methods predict its metabolic pathways?

Methodological Answer:
Use GLORY (Global Reactivity Predictor) or ADMET Predictor™ to identify likely Phase I/II metabolism sites. For example:

  • Phase I: Hydroxylation at the tert-butyl group (CYP3A4-mediated).
  • Phase II: Glucuronidation of the 3-hydroxy group.
    Validate with in vitro microsomal assays (human liver microsomes + NADPH) and UPLC-QTOF-MS analysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.